molecular formula C14H10 B1204595 Diphenylacetylene CAS No. 501-65-5

Diphenylacetylene

Cat. No.: B1204595
CAS No.: 501-65-5
M. Wt: 178.23 g/mol
InChI Key: JRXXLCKWQFKACW-UHFFFAOYSA-N
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Description

Diphenylacetylene, also known as 1,1’-Ethynediyldibenzene, is a chemical compound with the formula C₆H₅C≡CC₆H₅. It consists of two phenyl groups attached to a carbon-carbon triple bond. This colorless solid is used as a building block in organic synthesis and as a ligand in organometallic chemistry .

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

  • Industrially, this compound can be synthesized using large-scale versions of the above methods, with careful control of reaction conditions to optimize yield and purity.

Types of Reactions:

Common Reagents and Conditions:

    Reagents: Bromine, potassium hydroxide, mercury(II) oxide, iodobenzene, phenylacetylene, tetraphenylcyclopentadienone, dicobalt octacarbonyl, benzal chloride, potassium t-butoxide.

    Conditions: Reactions typically require controlled temperatures, solvents like ethanol or ether, and catalysts such as copper or dicobalt octacarbonyl.

Major Products:

Mechanism of Action

Target of Action:

Diphenylacetylene (C6H5C≡CC6H5) consists of two phenyl groups attached to a C2 unit. As a ligand in organometallic chemistry, it serves as a building block in organic synthesis . .

Mode of Action:

This compound is primarily used in chemical reactions rather than biological processes. One common method for its synthesis involves bromination of stilbene followed by dehydrohalogenation to yield this compound . The central C≡C distance in the molecule is approximately 119.8 picometers .

Biochemical Pathways:

Since this compound lacks specific biological targets, it doesn’t directly affect biochemical pathways. Its primary role lies in synthetic chemistry, where it participates in reactions such as the Sonogashira coupling and alkyne trimerization .

Pharmacokinetics:

It is a colorless solid with a melting point of 62.5 °C and a boiling point of 170 °C at 19 mmHg . It is insoluble in water .

Result of Action:

As a reactant, this compound participates in various chemical transformations. For example, it reacts with tetraphenylcyclopentadienone in a Diels–Alder reaction to form hexaphenylbenzene . Dicobalt octacarbonyl catalyzes its alkyne trimerization to produce hexaphenylbenzene .

Action Environment:

Environmental factors do not significantly influence this compound’s action, efficacy, or stability. Its primary relevance lies in laboratory settings, where chemists use it as a versatile building block for creating more complex molecules.

Remember, this compound’s impact extends beyond biology—it’s a key player in the intricate dance of chemical reactions! 🧪🔬 🌟

Biochemical Analysis

Biochemical Properties

Diphenylacetylene plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, this compound has been studied for its interaction with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds. The interaction between this compound and cytochrome P450 can lead to enzyme inhibition, affecting the metabolic pathways of other substrates . Additionally, this compound can act as a photosensitizer, interacting with cellular components to produce reactive oxygen species upon light activation .

Cellular Effects

This compound influences various cellular processes and functions. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can induce oxidative stress in cells by generating reactive oxygen species, leading to changes in gene expression and activation of stress response pathways . This compound can also impact cellular metabolism by inhibiting key enzymes involved in metabolic pathways, thereby altering the flux of metabolites and energy production .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. This compound can bind to the active sites of enzymes, leading to inhibition or activation of their catalytic activity. For instance, its interaction with cytochrome P450 enzymes results in the inhibition of these enzymes, affecting the metabolism of other substrates . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound can degrade under certain conditions, leading to the formation of reactive intermediates that can further interact with cellular components . Long-term exposure to this compound can result in sustained oxidative stress and alterations in cellular homeostasis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal impact on cellular function, while higher doses can lead to significant toxic effects. Studies have shown that high doses of this compound can cause liver toxicity, characterized by increased oxidative stress and damage to liver cells . Additionally, threshold effects have been observed, where a certain dosage level is required to elicit a measurable biological response .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites . These metabolites can further participate in biochemical reactions, affecting metabolic flux and the levels of other metabolites . The interaction of this compound with metabolic enzymes can also influence the overall metabolic profile of cells .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, affecting its localization and accumulation. For example, this compound has been shown to localize in lipid droplets, lysosomes, and membranes in the peri-nuclear region . The distribution of this compound within cells can influence its activity and function, as well as its potential toxicity .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, this compound has been observed to localize in the endoplasmic reticulum, mitochondria, and lysosomes . The localization of this compound within these organelles can affect its interactions with other biomolecules and its overall biochemical activity .

Comparison with Similar Compounds

Uniqueness:

Properties

IUPAC Name

2-phenylethynylbenzene
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InChI

InChI=1S/C14H10/c1-3-7-13(8-4-1)11-12-14-9-5-2-6-10-14/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRXXLCKWQFKACW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C#CC2=CC=CC=C2
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URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C14H10
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Related CAS

25989-14-4
Record name Benzene, 1,1′-(1,2-ethynediyl)bis-, homopolymer
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DSSTOX Substance ID

DTXSID4060109
Record name Benzene, 1,1'-(1,2-ethynediyl)bis-
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Molecular Weight

178.23 g/mol
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Physical Description

Solid; [Merck Index] White crystalline powder; [Acros Organics MSDS]
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CAS No.

501-65-5
Record name Diphenylacetylene
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Record name DIPHENYLACETYLENE
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Record name Benzene, 1,1'-(1,2-ethynediyl)bis-
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Record name Diphenylacetylene
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Synthesis routes and methods I

Procedure details

To an ethanol solution (3 ml) containing iodobenzene (102 mg), phenylacetylene (56.1 mg), and potassium carbonate (138 mg) the mesh catalyst precursor (12 mm by 14 mm, wire diameter of 0.1 mm, opening of 0.154 mm) prepared in Example 3 was added to be heated for 12 hours at 80° C. The reaction mixture was cooled to room temperature, and the mesh catalyst precursor was washed with ethanol to be taken off from the mixture. The solvent was distilled away from the reaction mixture under reduced pressure. The residue was purified by column chromatography on silica gel (n-hexane) to give an intended product, diphenylacetylene with 15% yield.
Quantity
102 mg
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reactant
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56.1 mg
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138 mg
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reactant
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Quantity
3 mL
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solvent
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Yield
15%

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

The relevant reactions are shown in equations below. the first step, hydrogenation of the triple bond to form an olefin, can give two isomeric products, designated cis or trans depending on the orientation of the substituents about the double bond. These molecules can be further hydrogenated to the saturated product as also shown in such equations ##STR5## The palladium-loaded pyridyl catalyst of Example 6 hydrogenated diphenylacetylene under only 50 psig pressure of H2 : an ethanol solution of the substrate was 100% converted to a product mixture consisting of 80.7% cis-stilbene, 16.1% trans-stilbene, and 3.2% 1,2-diphenylethane. The low pressure used in this experiment made it difficult to monitor the course of the reaction, for the pressure gauge on the Parr bomb is not very sensitive or accurate in this regime. No pressure decrease was observed when the reaction mixture was stirred at room temperature for 3 hrs. and upon warming to 80° C. the pressure increased to 60 psig (the ideal gas law predicts 59 psig if no reaction occurred). No pressure increase was observed when the temperature was next raised to 100° C., and it remained steady on holding the reactor at this temperature for 1 hr. Upon cooling to room temperature the pressure was found to be 35 psig; it thus appears that the reaction occurred during the warming from 80° C.
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Synthesis routes and methods IV

Procedure details

To a dry, round bottom flask was charged 0.43 mol 3,5-difluorobenzyl-bromide and 300 ml anhydrous tetrahydrofuran. The mixture was cooled under nitrogen atmosphere to 0° C. at which time a solution of 0.54 mol allylmagnesiumchloride in 270 ml tetrahydrofuran was slowly added keeping the temperature at 0° C. After allowing to warm to room temperature and stirring until completion (20 hours), the reaction was quenched with an excess of diluted hydrochloric acid. The organic layer was separated, and the aqueous layer extracted twice with petroleum spirits (2×75 ml). The organic layers were combined, washed with water (2×75 ml) and dried over anhydrous sodium sulphate. Removal of the solvent yielded 68 g of the title compound as a pale oil.
Quantity
0.43 mol
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reactant
Reaction Step One
Quantity
300 mL
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solvent
Reaction Step One
Quantity
0.54 mol
Type
reactant
Reaction Step Two
Quantity
270 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods V

Procedure details

In a dry 10 mL Schlenk-tube, which has been flooded with argon, [Mo(≡N)(OSiPh3)3(phen)].0.5 toluene (58.8.0 μmol, 68.3 mg) and dried CuCl2 (58.8 μmol, 7.9 mg) were suspended in 2.5 mL of toluene. After addition of 1-phenyl-1-propine (588 μmol, 68.3 mg), the reaction solution was stirred for 24 h at 80° C. and was filtered after cooling over a short silica gel column (2 cm). The filtrate was concentrated and the residue was purified by column chromatography (hexane). 41.0 mg of tolane (78%) were isolated as a white solid, the spectroscopic and analytical data of which were identical to those of a commercial sample. M.p.=59-61° C.
[Compound]
Name
Mo(≡N)(OSiPh3)3(phen)
Quantity
0 (± 1) mol
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reactant
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[Compound]
Name
CuCl2
Quantity
7.9 mg
Type
reactant
Reaction Step One
Quantity
68.3 mg
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solvent
Reaction Step One
Quantity
68.3 mg
Type
reactant
Reaction Step Two
Quantity
2.5 mL
Type
solvent
Reaction Step Three
Yield
78%

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Diphenylacetylene
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Diphenylacetylene
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Diphenylacetylene
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Diphenylacetylene
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Diphenylacetylene
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Diphenylacetylene
Customer
Q & A

Q1: What is the molecular formula and weight of diphenylacetylene?

A1: this compound (also known as tolane) has the molecular formula C14H10 and a molecular weight of 178.23 g/mol.

Q2: What are the key spectroscopic features of this compound?

A2: this compound displays characteristic spectroscopic signatures. In mass spectrometry, it shows significant fragmentation patterns, including the loss of two hydrogen radicals and expulsion of C2H2 from the molecular ion [, ]. Extensive H/D scrambling is observed in its deuterated analogues under electron impact mass spectrometry [, ]. In NMR spectroscopy, the chemical shift tensors of 13C-labeled carbons are sensitive to coordination with metals such as platinum [].

Q3: How does the incorporation of this compound moieties affect the properties of poly(aryl ether)s?

A3: Incorporating this compound units into poly(aryl ether)s leads to cross-linking upon heating, increasing the glass transition temperature (Tg) and influencing solubility []. The degree of cross-linking and the resulting properties depend on the concentration of this compound groups in the polymer backbone.

Q4: Can you explain the role of this compound in a catalytic reaction involving ruthenium complexes?

A4: this compound acts as a substrate in various reactions involving ruthenium complexes. For instance, heating it with [Ru(CO)2(PPh3)3] results in C-H activation, hydroruthenation of the triple bond, and cyclization, forming a 2-phenylindenone complex []. Alternatively, heating it with [Ru(CO)3(PPh3)2] leads to a tetraphenylcyclopentadienone complex via a [2+2+1] cyclization with CO and this compound [].

Q5: How does this compound participate in reactions with zirconocene complexes?

A5: this compound undergoes cycloreversion/cycloaddition reactions with diazametallacycle zirconocene complexes. These reactions involve a reversible formal [2 + 2] retrocycloaddition of the diazametallacycle, generating a transient imidozirconocene species and a carbodiimide. The imidozirconocene can then react with this compound in a [2 + 2] cycloaddition to form an azametallacyclobutene complex [].

Q6: How is computational chemistry used to study this compound?

A6: DFT calculations are used to predict and understand various aspects of this compound chemistry, including the 13C NMR chemical shifts of the alkynyl carbons in this compound and its platinum complex []. These calculations accurately reproduce experimental values and provide insight into the changes in electronic structure upon coordination to the metal center.

Q7: How does the substitution pattern of organoboron-based biphenyls, diphenylacetylenes, and stilbenes affect their intramolecular charge-transfer emissions?

A8: Changing the substitution pattern from p,p' to o,p' by introducing a boryl group at the ortho position instead of the para position in these molecules generally leads to a redshift in both absorption and emission spectra. Further modification to an o,o'-substitution pattern results in a blueshift in absorption due to less efficient conjugation. Interestingly, the emission behavior varies significantly depending on the parent π-conjugated framework [].

Q8: What analytical techniques are commonly used to characterize this compound and its derivatives?

A8: Various analytical techniques are employed to characterize this compound and its derivatives. These include:

  • Mass spectrometry: Used to study fragmentation patterns and isotopic distributions, providing insights into molecular structure and rearrangement processes [, , ].
  • NMR spectroscopy: Provides information about the electronic environment and bonding of carbon atoms, especially useful for analyzing alkynyl carbons and their interactions with metals [].
  • UV-vis spectroscopy: Used to monitor reaction kinetics and identify transient intermediates in photochemical and catalytic reactions [].
  • X-ray crystallography: Provides detailed structural information, including bond lengths, bond angles, and molecular conformation, essential for understanding reactivity and properties [, ].

Q9: Is there any information about the environmental impact of this compound and its degradation?

A9: While the provided abstracts do not offer specific data on the environmental impact or degradation pathways of this compound, it's crucial to consider these aspects, especially when exploring its use in materials or large-scale applications. Evaluating its potential ecotoxicological effects and developing responsible waste management strategies are essential for ensuring environmental sustainability.

  • Applications of photochemical properties: Exploring the potential applications of this compound derivatives with tunable photophysical properties in areas like organic electronics and optoelectronics is a promising avenue for future research [].

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